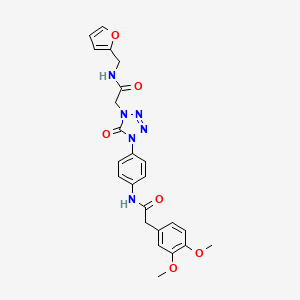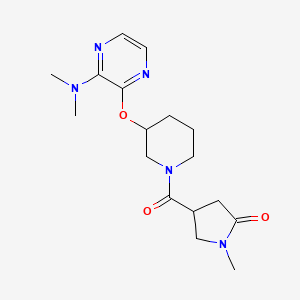![molecular formula C16H13F2N3O B2960421 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide CAS No. 727661-70-3](/img/structure/B2960421.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is primarily known for its use in pharmaceutical drugs .
Synthesis Analysis
The usual synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis
Benzimidazole has a bicyclic structure, formed by the fusion of a benzene ring and an imidazole ring .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Physical and Chemical Properties Analysis
Benzimidazole is a solid at room temperature. It has a density of 1.2±0.1 g/cm^3, a boiling point of 535.4±33.0 °C at 760 mmHg, and a flash point of 277.6±25.4 °C .Scientific Research Applications
Antimicrobial Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide and related compounds have been studied for their antimicrobial properties. For instance, 1H-benzimidazole derivatives have shown significant activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Material Science and Polymer Synthesis
In material science, derivatives of benzimidazole, such as 2-(4-aminophenoxy)methyl-5-aminobenzimidazole, have been used in the synthesis of novel aromatic polyimides. These polyimides exhibit significant solubility in organic solvents and have potential applications in various fields due to their thermal stability (Butt et al., 2005).
Catalysis and Chemical Synthesis
Benzimidazole derivatives are also utilized in catalysis. For example, mixed N-heterocyclic carbene/phosphine complexes involving benzimidazolin-2-ylidene have been synthesized for selective catalysis in chemical reactions, such as dehydrogenative amidation and amination (Xiao-Wei Xie & Huynh, 2015).
Anticancer Activity
Some benzimidazole derivatives have been synthesized and evaluated for their potential anticancer properties. For instance, certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives showed cytotoxicity against various human cancer cell lines, with compound 6 being particularly potent against the A549 cell line (Romero-Castro et al., 2011).
DNA Binding and Antioxidant Activities
Benzimidazole derivatives have also been explored for their DNA-binding properties and antioxidant activities. Studies suggest that certain Ag(I) complexes containing benzimidazole derivatives can bind to DNA in an intercalation mode and demonstrate significant antioxidant activities (Wu et al., 2014).
Anti-inflammatory Properties
Research has been conducted on benzimidazole derivatives for their anti-inflammatory properties. For example, a study on 2-(substituted-pyridinyl)benzimidazoles showed that these compounds exhibited significant anti-inflammatory activity in rat models (Tsukamoto et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by benzimidazole derivatives, these compounds continue to be of interest in the development of new pharmaceutical drugs. Future research may focus on the synthesis of new benzimidazole derivatives and the exploration of their biological activities .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-10-4-3-5-11(18)15(10)16(22)19-9-8-14-20-12-6-1-2-7-13(12)21-14/h1-7H,8-9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIKKMSIBAJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2960339.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2960340.png)
![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)

![N-(2-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2960345.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone](/img/structure/B2960347.png)

![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)


![5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2960356.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2960360.png)

